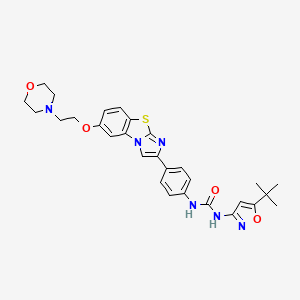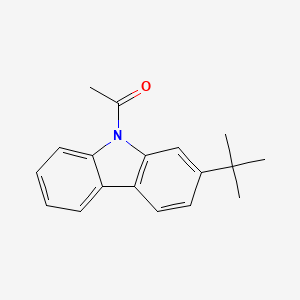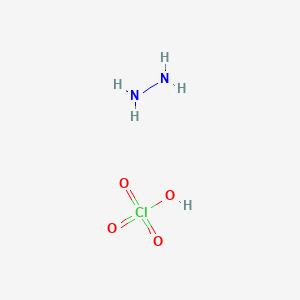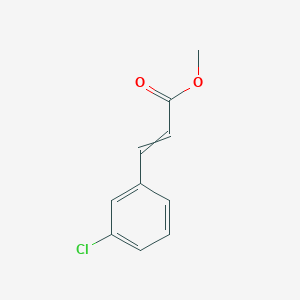
AC220;Quizartinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quizartinib, also known as AC220, is a potent and selective second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3-ITD mutations. Quizartinib works by inhibiting the activity of the FLT3 gene, leading to the apoptosis of tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quizartinib is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Quizartinib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP). The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Quizartinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, Quizartinib .
Wissenschaftliche Forschungsanwendungen
Quizartinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of FLT3 in cell signaling and apoptosis.
Medicine: Primarily used in the treatment of acute myeloid leukemia with FLT3-ITD mutations.
Industry: Used in the development of targeted therapies for various cancers.
Wirkmechanismus
Quizartinib exerts its effects by selectively inhibiting the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive autophosphorylation of FLT3 and activation of downstream signaling pathways, including RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5. By inhibiting FLT3, Quizartinib disrupts these pathways, leading to the apoptosis of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: Another FLT3 inhibitor used in the treatment of AML.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT3.
Gilteritinib: A selective FLT3 inhibitor used in the treatment of relapsed or refractory AML.
Uniqueness of Quizartinib
Quizartinib is unique due to its high selectivity and potency against FLT3-ITD mutations. It has shown superior efficacy in clinical trials compared to other FLT3 inhibitors, making it a promising option for the treatment of AML .
Eigenschaften
Molekularformel |
C29H32N6O4S |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) |
InChI-Schlüssel |
MKGMVQKQNTXMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)
![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)




